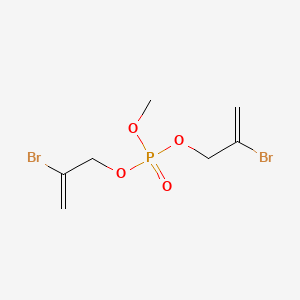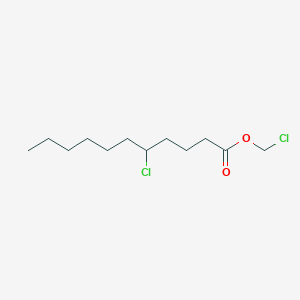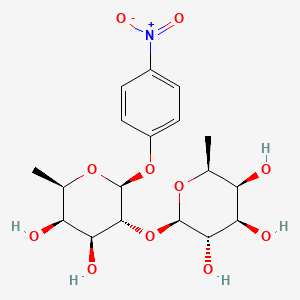![molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6](/img/structure/B14417248.png)
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:
Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.
Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.
Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-Octylamine: An amine with an octyl group attached to the nitrogen atom.
N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.
Properties
CAS No. |
80637-65-6 |
|---|---|
Molecular Formula |
C18H39NS |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
N-butyl-N-(2-octylsulfanylethyl)butan-1-amine |
InChI |
InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3 |
InChI Key |
YCKPIEYVXSPUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
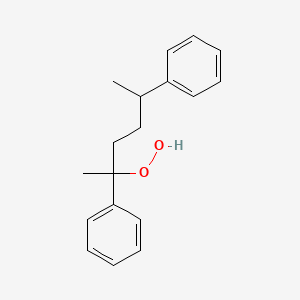
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

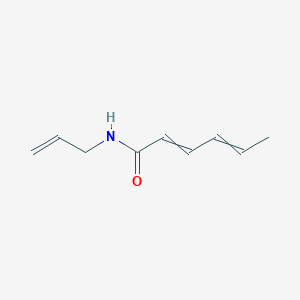
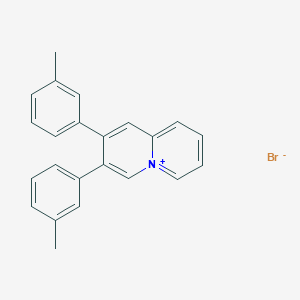
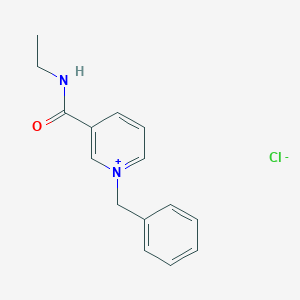
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
